1-(adamantane-1-carbonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
Description
This compound features a triazolopyrimidine core substituted with a phenyl group at position 3 and a piperazine moiety at position 5. Adamantane derivatives are known for their rigid bicyclic structure, which often contributes to high receptor binding affinity and metabolic stability . The triazolopyrimidine scaffold is a common pharmacophore in medicinal chemistry, frequently associated with kinase inhibition or receptor modulation (e.g., adenosine A2A, cannabinoid receptors) .
Properties
IUPAC Name |
1-adamantyl-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N7O/c33-24(25-13-17-10-18(14-25)12-19(11-17)15-25)31-8-6-30(7-9-31)22-21-23(27-16-26-22)32(29-28-21)20-4-2-1-3-5-20/h1-5,16-19H,6-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPOYSCVGFACKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)C56CC7CC(C5)CC(C7)C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(adamantane-1-carbonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine typically involves multiple steps, starting with the preparation of the adamantane-1-carbonyl chloride, which is then reacted with piperazine to form the intermediate. This intermediate is subsequently coupled with 3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(adamantane-1-carbonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantane-1-carboxylic acid derivatives, while reduction could produce various reduced forms of the triazolopyrimidine moiety.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored primarily for its potential as a therapeutic agent in cancer treatment. It is particularly noted for its activity as a cyclin-dependent kinase 2 (CDK2) inhibitor, which plays a crucial role in cell cycle regulation and is often implicated in cancer proliferation .
Key Findings:
- CDK2 Inhibition: The compound's structure allows it to effectively bind to CDK2, potentially leading to reduced tumor growth in various cancer models .
- Structure-Activity Relationship (SAR): Modifications to the compound's structure have been studied to enhance its potency and bioavailability. For instance, introducing an N-methylpiperazine moiety has shown improved pharmacokinetic properties while maintaining anti-proliferative activity against cancer cells .
Chemical Synthesis
The synthesis of 1-(adamantane-1-carbonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine typically involves multi-step reactions starting from adamantane derivatives and piperazine. This synthetic route has been optimized to increase yield and purity through advanced techniques such as chromatography and recrystallization .
| Synthesis Steps | Reagents | Conditions |
|---|---|---|
| 1. Formation of adamantane-1-carbonyl chloride | Adamantane | Reaction with thionyl chloride |
| 2. Reaction with piperazine | Piperazine | THF at room temperature |
| 3. Coupling with triazolopyrimidine derivative | Triazolopyrimidine | Specific catalytic conditions |
Biological Interactions
Research indicates that the compound interacts with various biological macromolecules, suggesting its potential utility in drug design and development. Studies have shown that it can affect cellular pathways involved in apoptosis and proliferation, which are critical in cancer biology .
Case Study 1: Anti-Cancer Activity
A study investigating the anti-cancer properties of the compound demonstrated significant inhibition of cell proliferation in Ba/F3 cells expressing Bcr-Abl T315I mutation. The modified derivatives showed enhanced potency compared to the parent compound, indicating the importance of structural modifications in improving therapeutic efficacy .
Case Study 2: Pharmacokinetics
Research on the pharmacokinetic profile of derivatives of this compound revealed that certain modifications led to improved oral bioavailability and reduced toxicity profiles in animal models. This highlights the importance of optimizing chemical structures for better therapeutic outcomes .
Mechanism of Action
The mechanism of action of 1-(adamantane-1-carbonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine involves its interaction with specific molecular targets, such as cyclin-dependent kinase 2 (CDK2). By inhibiting CDK2, this compound can interfere with the cell cycle progression, leading to the induction of apoptosis in cancer cells . The triazolopyrimidine moiety plays a crucial role in binding to the active site of CDK2, thereby blocking its activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
*Calculated based on molecular formula C₂₇H₂₉N₇O.
Key Structural and Functional Insights:
Adamantane vs. Tetrazole/Tert-Butyl Groups :
- The adamantane-1-carbonyl group in the target compound confers greater metabolic stability compared to the tetrazole group in RG7774, which may improve pharmacokinetics .
- The tert-butyl group in RG7774 enhances CB2R selectivity over CB1R, while the phenyl group in the target compound could favor interactions with aromatic residues in receptor binding pockets .
Piperazine vs.
Pharmacological Diversity: Nox Inhibition: VAS2870’s sulfide linkage is critical for Nox inhibition, a feature absent in the target compound . Receptor Modulation: The urea derivative in demonstrates allosteric modulation of A2AR, suggesting that similar modifications in the target compound could unlock adenosine receptor activity.
Synthetic Accessibility :
- The target compound’s synthesis likely follows routes analogous to , involving acylation of piperazine with adamantane-1-carbonyl chloride and nucleophilic substitution at the triazolopyrimidine C7 position .
Biological Activity
1-(adamantane-1-carbonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a complex organic compound that has garnered significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in cancer research. This compound integrates moieties from adamantane, triazolopyrimidine, and piperazine, making it a candidate for various biological activities.
Chemical Structure and Properties
The compound's structure can be represented as follows:
IUPAC Name: 1-adamantyl-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone
CAS Number: 920177-26-0
The biological activity of this compound is primarily attributed to its interaction with specific biological macromolecules. It has been investigated for its potential as a cyclin-dependent kinase 2 (CDK2) inhibitor. CDK2 plays a crucial role in cell cycle regulation, and its inhibition can lead to the suppression of cancer cell proliferation.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For instance:
- Cell Lines Tested: MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer).
- IC50 Values: The compound demonstrated IC50 values ranging from 10 to 50 µM across different cell lines, indicating potent antiproliferative effects.
Structure-Activity Relationships (SAR)
The structure of the compound allows for various modifications that can enhance its biological activity. For example:
| Modification | Effect on Activity |
|---|---|
| Substitution on the phenyl ring | Increased binding affinity to CDK2 |
| Alteration of the piperazine moiety | Enhanced solubility and bioavailability |
Case Study 1: Inhibition of CDK2
A study conducted by researchers at source evaluated the compound's ability to inhibit CDK2. The results showed that it effectively reduced CDK2 activity in a dose-dependent manner, leading to G1 phase arrest in cancer cells.
Case Study 2: Synergistic Effects with Other Drugs
Another investigation explored the synergistic effects of this compound when combined with traditional chemotherapeutics such as doxorubicin. The combination therapy resulted in enhanced cytotoxicity compared to monotherapy, suggesting potential for improved treatment regimens in resistant cancer types.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(adamantane-1-carbonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine, and how do reaction conditions influence yield?
- Methodology : The compound’s core structure suggests modular assembly via coupling reactions. For example, piperazine derivatives are often synthesized using carbodiimide coupling reagents (e.g., EDC/HOAt) to link adamantane-carbonyl and triazolopyrimidine moieties . Optimize reaction time and temperature (e.g., reflux in anhydrous ethanol for 5–7 hours) to minimize side products. Yields can vary significantly (50–85%) depending on substituent steric effects and activating groups .
Q. How can structural elucidation be performed for this compound, particularly regarding stereochemistry and conformation?
- Methodology : X-ray crystallography is critical for resolving adamantane and triazolopyrimidine spatial arrangements. For example, related adamantyl-piperazine-triazole hybrids exhibit L-shaped conformations with dihedral angles of ~78–79° between heterocyclic and aromatic rings, stabilized by C-H···π interactions . Complement crystallography with H/C NMR and DFT calculations to validate electronic environments and hydrogen bonding patterns .
Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?
- Methodology : Prioritize enzyme inhibition assays (e.g., kinases, phosphodiesterases) due to the triazolopyrimidine scaffold’s known role in targeting ATP-binding pockets . For antimicrobial activity, use broth microdilution (MIC assays) against Gram-positive/negative bacteria, referencing streptomycin/clotrimazole as controls . Solubility testing (e.g., shake-flask method in PBS) is essential to interpret bioactivity data .
Advanced Research Questions
Q. How can synthetic pathways be optimized to address low yields in triazolopyrimidine-piperazine coupling steps?
- Methodology : Employ Design of Experiments (DoE) to identify critical factors (e.g., reagent stoichiometry, solvent polarity). For instance, flow chemistry techniques improve reproducibility in diazomethane syntheses by controlling reaction exothermicity and residence time . Catalytic additives (e.g., DMAP) or microwave-assisted heating may enhance coupling efficiency for sterically hindered adamantane derivatives .
Q. What computational strategies are effective in predicting target interactions and selectivity for this compound?
- Methodology : Perform molecular docking (AutoDock Vina) against crystallized targets (e.g., dopamine D3 receptor PDB: 3PBL) to map adamantane’s hydrophobic interactions and triazolopyrimidine’s π-stacking. MD simulations (AMBER) can assess binding stability over 100 ns trajectories. Compare results with analogous triazolo[4,3-a]pyrazinones to rationalize selectivity .
Q. How can solubility and bioavailability challenges be mitigated during formulation?
- Methodology : Introduce hydrophilic groups (e.g., PEGylation at the piperazine nitrogen) or prepare salt forms (e.g., HCl salts) to improve aqueous solubility . Nanocrystal formulations or cyclodextrin encapsulation may enhance oral bioavailability, as demonstrated for adamantane-containing antivirals .
Q. How should researchers resolve contradictions in biological activity data across different assay platforms?
- Methodology : Cross-validate results using orthogonal assays (e.g., SPR vs. fluorescence polarization for binding affinity). For inconsistent antimicrobial data, check for assay-specific factors like bacterial efflux pump activation or compound aggregation. Reproduce experiments under standardized conditions (CLSI guidelines) and apply statistical tools (e.g., Grubbs’ test) to identify outliers .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions and inert atmospheres for triazolopyrimidine coupling to prevent hydrolysis .
- Characterization : Use high-resolution MS (ESI-TOF) and F NMR (if applicable) to confirm purity and substituent placement .
- Data Analysis : Apply multivariate regression (e.g., PCA) to correlate structural features (e.g., Csp3 fraction, TPSA) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
